N-Ethyl-4-nitroaniline

Description

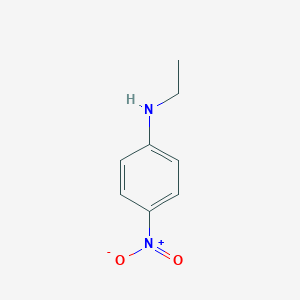

Structure

3D Structure

Propriétés

IUPAC Name |

N-ethyl-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-2-9-7-3-5-8(6-4-7)10(11)12/h3-6,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBNNLAWQCMDISJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Record name | N-ETHYL-4-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20392 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3063124 | |

| Record name | N-Ethyl-p-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-ethyl-4-nitroaniline appears as yellow crystals with blue-violet luster (from ethanol) or purple-black crystalline solid. (NTP, 1992) | |

| Record name | N-ETHYL-4-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20392 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

19.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26726888 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

3665-80-3 | |

| Record name | N-ETHYL-4-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20392 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Ethyl-4-nitroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3665-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethyl-4-nitroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003665803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, N-ethyl-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Ethyl-p-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethyl-4-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.843 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ETHYL-4-NITROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HIJ38TTD80 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

205 °F (NTP, 1992) | |

| Record name | N-ETHYL-4-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20392 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Ethyl-4-nitroaniline

CAS Number: 3665-80-3

This technical guide provides a comprehensive overview of N-Ethyl-4-nitroaniline, a versatile chemical intermediate. The information is curated for researchers, scientists, and professionals in drug development, with a focus on its chemical properties, synthesis, and applications.

Chemical and Physical Properties

This compound, also known as N-Ethyl-p-nitroaniline, is a crystalline solid that typically appears as yellow crystals with a blue-violet luster when recrystallized from ethanol, or as a purple-black solid.[1][2][3] It is a stable compound but may be sensitive to prolonged exposure to air.[2][3] This compound is basic and can react exothermically with acids.[1][2][3] It is incompatible with strong oxidizing agents and strong bases.[2][3]

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 3665-80-3 | [4] |

| Molecular Formula | C₈H₁₀N₂O₂ | [4] |

| Molecular Weight | 166.18 g/mol | [4] |

| Melting Point | 96-98 °C (205 °F) | [1][2][3][5] |

| Boiling Point | 302.3 °C at 760 mmHg (Predicted) | [5] |

| Appearance | Yellow crystals with blue-violet luster or purple-black crystalline solid | [1][2][3] |

| Solubility in Water | 19.9 µg/mL (at pH 7.4) | [1] |

| LogP | 2.4 | [4] |

Synthesis and Purification

The primary synthetic route to this compound is through the N-alkylation of 4-nitroaniline using an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base. The reaction introduces an ethyl group onto the nitrogen atom of the amino group.

Experimental Protocol: N-Alkylation of 4-nitroaniline

This protocol is a general method for the N-ethylation of 4-nitroaniline.

Materials:

-

4-nitroaniline

-

Ethyl iodide (or diethyl sulfate)

-

Potassium carbonate (or another suitable base)

-

Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for eluent

Procedure:

-

Reaction Setup: To a solution of 4-nitroaniline (1 equivalent) in anhydrous DMF or MeCN, add potassium carbonate (2-3 equivalents) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen).

-

Stirring: Stir the mixture for 30 minutes at room temperature to ensure a good suspension of the base.

-

Addition of Ethylating Agent: Slowly add the ethylating agent (ethyl iodide or diethyl sulfate, 1.05-1.2 equivalents) to the reaction mixture.

-

Heating: Heat the reaction mixture to a temperature between 50-80 °C.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Quench the reaction by slowly adding water.

-

Extraction: Extract the product with ethyl acetate.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

A schematic of the synthesis and purification workflow is provided below.

References

An In-depth Technical Guide to N-Ethyl-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological relevance of N-Ethyl-4-nitroaniline. The information is intended for professionals in research and development who are utilizing or investigating this compound.

Core Molecular Information

This compound, also known as N-Ethyl-p-nitroaniline, is an aromatic amine derivative. Its core molecular data is fundamental for any experimental or computational work.

| Property | Value | Citations |

| Molecular Formula | C₈H₁₀N₂O₂ | [1] |

| Molecular Weight | 166.18 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 3665-80-3 | [1] |

| SMILES | CCNC1=CC=C(C=C1)--INVALID-LINK--[O-] | [1] |

| InChI Key | XBNNLAWQCMDISJ-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in experimental settings.

| Property | Value | Citations |

| Appearance | Yellow crystals with blue-violet luster or purple-black crystalline solid. | [1] |

| Melting Point | 96-98 °C (205 °F) | [1] |

| Solubility | 19.9 µg/mL in water at pH 7.4. | [1] |

| Reactivity | Basic compound. Reacts exothermically with acids. May be incompatible with isocyanates, peroxides, and strong reducing agents. Sensitive to prolonged air exposure. | [1][2] |

Experimental Protocols

Protocol: Synthesis of this compound via N-Alkylation

Materials:

-

4-nitroaniline

-

Ethyl iodide (or ethyl bromide)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for eluent

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitroaniline (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).

-

Solvent Addition: Add anhydrous DMF to the flask to create a suspension.

-

Addition of Alkylating Agent: To the stirring suspension, add ethyl iodide (1.2-1.5 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 60-80 °C and stir for 6-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash with deionized water, followed by brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to isolate the pure this compound.

Workflow for Synthesis and Purification of this compound

Caption: General experimental workflow for the synthesis and purification of this compound.

Biological Activity and Toxicological Considerations

Specific signaling pathways for this compound are not well-documented. However, the toxicology of its parent compound, 4-nitroaniline, and other nitroaromatic compounds provides a basis for predicting its potential biological effects.

The primary toxic effect of 4-nitroaniline is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.[5][6] This is a common mechanism of toxicity for many aromatic amines. The biotransformation of the nitro group can also lead to the formation of reactive intermediates that may exert cytotoxic or genotoxic effects.[6] The Keap1-Nrf2 pathway, a key regulator of cellular antioxidant responses, can be modulated by electrophilic compounds, and nitroanilines are potential electrophiles that could interact with this pathway.[7]

Logical Relationship of Nitroaniline Metabolism and Potential Toxicity

Caption: Proposed metabolic activation and toxicity pathway for this compound.

References

- 1. This compound | C8H10N2O2 | CID 19318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. ICSC 0308 - 4-NITROANILINE [inchem.org]

- 6. DSpace-CRIS [zora.uzh.ch]

- 7. benchchem.com [benchchem.com]

Solubility of N-Ethyl-4-nitroaniline in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of N-Ethyl-4-nitroaniline in common organic solvents. A comprehensive review of scientific literature reveals a notable absence of quantitative solubility data for this compound in organic media. This document aims to bridge this knowledge gap by providing a qualitative solubility assessment based on the analysis of structurally analogous compounds. Furthermore, a detailed experimental protocol for the precise determination of this compound's solubility via the isothermal saturation method is presented, intended to empower researchers to generate reliable and reproducible data. This guide is designed to be a foundational resource for professionals engaged in the synthesis, purification, formulation, and screening of this compound.

Introduction

This compound is an aromatic compound of significant interest in various fields of chemical research and development. Its molecular structure, characterized by a nitro group and an N-ethylamino group attached to a benzene ring, dictates its physicochemical properties, including its solubility profile. A thorough understanding of its solubility in different organic solvents is paramount for a wide range of applications, from reaction media selection and optimization of crystallization processes to the development of formulations for biological and pharmaceutical research.

Qualitative Solubility Assessment

In the absence of direct experimental data, the solubility of this compound can be inferred by examining the properties of structurally similar molecules. The presence of a polar nitro group and a secondary amine capable of hydrogen bonding, combined with a nonpolar ethyl group and benzene ring, suggests a nuanced solubility profile.

Based on the known solubility of related compounds, such as N-methyl-4-nitroaniline, which is reported to be easily soluble in acetone and benzene and slightly soluble in ethanol, a similar trend can be anticipated for this compound.[1] The ethyl group, being slightly more nonpolar than a methyl group, might slightly decrease solubility in highly polar solvents and increase it in nonpolar solvents compared to its methyl analog.

Table 1: Estimated Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Estimated Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | The strong dipole moment of these solvents can effectively solvate the polar nitroaniline moiety. |

| Polar Protic | Ethanol, Methanol | Moderate | Capable of hydrogen bonding with the amine and nitro groups, but the nonpolar ethyl group and aromatic ring may limit high solubility. |

| Nonpolar Aromatic | Benzene, Toluene | Moderate to High | The aromatic ring of the solvent can interact favorably with the phenyl ring of this compound via π-π stacking. |

| Halogenated | Dichloromethane, Chloroform | Moderate | These solvents have moderate polarity and can solvate a range of organic compounds. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to Low | Lower polarity compared to ketones and alcohols may result in reduced solubility. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Low | The significant difference in polarity between the solute and solvent is likely to result in poor solubility. |

| Water | - | Very Low | The hydrophobic nature of the ethyl group and benzene ring significantly outweighs the polarity of the nitro and amino groups, leading to very low aqueous solubility. A reported value is 19.9 µg/mL.[2] |

This table provides an estimation based on chemical principles and data for analogous compounds. Experimental verification is required for precise quantitative values.

Experimental Protocol for Quantitative Solubility Determination

To obtain accurate and reproducible solubility data for this compound, the isothermal saturation method is a widely accepted and reliable technique. This method involves creating a saturated solution at a constant temperature and then determining the concentration of the solute in that solution.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps or sealed flasks

-

Constant temperature shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure

Step 1: Preparation of Saturated Solutions

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume of each selected organic solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation, which would alter the concentration.

Step 2: Equilibration

-

Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixtures for a sufficient duration to ensure that equilibrium is reached. The time required can vary but is typically in the range of 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing, indicating that equilibrium has been established.

Step 3: Sample Collection and Preparation

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 2 hours. This allows the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette that has been pre-warmed or pre-cooled to the experimental temperature.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

Step 4: Quantification

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solutions using a calibrated UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for this compound or by a validated HPLC method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Calculate the concentration of the saturated solution based on the calibration curve and the dilution factor.

Data Presentation

The solubility can be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL), molarity (mol/L), or mole fraction. It is recommended to perform the experiments at multiple temperatures to understand the thermodynamic properties of the dissolution process.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal saturation method.

References

A Technical Guide to the Thermal Properties of N-Ethyl-4-nitroaniline

This document provides a comprehensive overview of the melting and boiling points of N-Ethyl-4-nitroaniline (CAS No: 3665-80-3), a compound of interest in various research and development applications, including as a propellant stabilizer and a synthetic building block.[1] This guide is intended for researchers, scientists, and professionals in drug development, presenting key physical data alongside standardized experimental protocols for their determination.

Physical and Chemical Properties

This compound is an organic compound with the molecular formula C₈H₁₀N₂O₂. It typically appears as yellow crystals with a blue-violet luster or as a purple-black crystalline solid.[1][2] The compound is stable but may be sensitive to prolonged air exposure.[1]

Thermal Characteristics: Melting and Boiling Points

The accurate determination of melting and boiling points is crucial for the identification, purity assessment, and safe handling of chemical compounds. The available data for this compound is summarized below. It is important to note the variations in reported values, which may be attributable to different experimental conditions or the purity of the samples tested.

Data Presentation

| Physical Property | Reported Value (°C) | Reported Value (°F) | Source(s) | Notes |

| Melting Point | 96.1 °C | 205 °F | PubChem (NTP, 1992)[2] | |

| 96 - 98 °C | 204.8 - 208.4 °F | Chongqing Chemdad Co.[1] | (lit.) | |

| Boiling Point | 302.3 ± 25.0 °C | 576.1 ± 45.0 °F | Chongqing Chemdad Co.[1] | (Predicted) |

| Data unavailable | Data unavailable | CAMEO Chemicals (NOAA) |

Experimental Protocols

To ensure accurate and reproducible data, standardized methods for determining melting and boiling points are essential. The following protocols describe common laboratory techniques applicable to crystalline solids like this compound.

Melting Point Determination (Capillary Method)

The melting point of a pure crystalline solid is typically a sharp, well-defined temperature range (often 0.5-1.0°C), whereas impurities tend to depress and broaden this range. The capillary method is a widely used and reliable technique.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar heated metal block device)

-

Thin-walled capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

-

Capillary Packing: Press the open end of a capillary tube into the powdered sample. A small amount of solid will be forced into the tube. Tap the sealed end of the tube gently on a hard surface to pack the solid down. The packed sample height should be between 2-4 mm for accurate results.[3]

-

Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.

-

Approximate Determination: If the melting point is unknown, perform a rapid initial heating (10-20°C per minute) to determine an approximate range.[3] Allow the apparatus to cool significantly before proceeding.

-

Accurate Determination: For an accurate measurement, set the apparatus to heat rapidly to a temperature about 10-15°C below the approximate melting point found in the previous step.[3]

-

Heating Rate: Adjust the heating rate to a slow, steady increase of 1-2°C per minute as the expected melting point is approached.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has completely liquefied (the end of the melting range).[3]

-

Verification: For reliable results, repeat the determination with a fresh sample until consistent values are obtained.

Boiling Point Determination (Thiele Tube Method)

For small quantities of a substance, the Thiele tube method provides an efficient means of determining the boiling point, defined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[4][5]

Apparatus:

-

Thiele tube

-

High-boiling point oil (e.g., mineral oil or liquid paraffin)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Bunsen burner or other heat source

-

Stand and clamps

Procedure:

-

Sample Preparation: Place a small amount (a few milliliters) of liquid this compound (if melted) or a solution in a suitable high-boiling solvent into the fusion tube.

-

Capillary Insertion: Place the capillary tube, with its sealed end pointing upwards, into the fusion tube containing the sample.[6]

-

Apparatus Assembly: Attach the fusion tube to the thermometer using a rubber band or thread. The bottom of the fusion tube should be level with the thermometer bulb.

-

Heating: Immerse the thermometer and the attached tube in the oil within the Thiele tube, ensuring the sample is below the oil level and the open end of the fusion tube is above it.[5]

-

Initial Heating: Gently heat the side arm of the Thiele tube.[5] Convection currents will ensure uniform temperature distribution.

-

Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This indicates the temperature has slightly surpassed the boiling point.

-

Cooling and Recording: Remove the heat source and allow the apparatus to cool slowly. Observe the sample closely. The boiling point is the temperature at which the stream of bubbles stops and the liquid is just drawn back into the capillary tube.[5]

-

Pressure Correction: Record the ambient barometric pressure, as boiling points are pressure-dependent.[4]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the physical properties of a chemical compound such as this compound.

References

- 1. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. This compound | C8H10N2O2 | CID 19318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. southalabama.edu [southalabama.edu]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. byjus.com [byjus.com]

Spectroscopic Profile of N-Ethyl-4-nitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for N-Ethyl-4-nitroaniline, a compound of interest in various chemical and pharmaceutical research domains. This document collates and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by detailed experimental protocols and a visual representation of the analytical workflow. The information herein is intended to serve as a valuable resource for compound identification, purity assessment, and structural elucidation.

Core Spectroscopic Data

The following sections summarize the key spectral data for this compound, presented in a clear and concise tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.13 | d | 2H | Ar-H (ortho to NO₂) |

| 6.62 | d | 2H | Ar-H (ortho to NH) |

| 3.81 | q | 2H | -CH₂- |

| 1.34 | t | 3H | -CH₃ |

Solvent: CDCl₃, Spectrometer Frequency: 500 MHz

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 153.2 | C-NH |

| 138.1 | C-NO₂ |

| 126.5 | Ar-CH (ortho to NO₂) |

| 111.0 | Ar-CH (ortho to NH) |

| 38.9 | -CH₂- |

| 14.7 | -CH₃ |

Solvent: CDCl₃, Spectrometer Frequency: 125 MHz

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3375 | Strong | N-H Stretch |

| 2978, 2935 | Medium | C-H Stretch (Aliphatic) |

| 1597 | Strong | C=C Stretch (Aromatic) |

| 1518, 1335 | Strong | N-O Stretch (NO₂) |

| 1285 | Strong | C-N Stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

| m/z | Relative Intensity | Assignment |

| 166 | High | [M]⁺ (Molecular Ion) |

| 151 | High | [M-CH₃]⁺ |

| 136 | Medium | [M-C₂H₅]⁺ |

| 120 | Medium | [M-NO₂]⁺ |

| 105 | High | [M-C₂H₅-NO]⁺ |

| 92 | Medium | [C₆H₆N]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectral data.

NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance III 500 MHz or equivalent, is recommended.

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Data Acquisition:

-

¹H NMR: A standard single-pulse experiment is typically sufficient. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans.

-

¹³C NMR: A proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain a spectrum with singlets for each carbon environment. A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are generally required to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two or equivalent, is suitable.

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

-

Perform a background scan with an empty sample holder to subtract atmospheric CO₂ and water vapor absorptions.

Mass Spectrometry (GC-MS)

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used for this analysis.

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

GC-MS Parameters:

-

Gas Chromatograph:

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Source Temperature: 230 °C.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Logical workflow for the spectroscopic characterization of this compound.

Health and safety information for N-Ethyl-4-nitroaniline

An In-depth Technical Guide to the Health and Safety of N-Ethyl-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for this compound, intended for use by professionals in research and development. The following sections detail the compound's properties, hazards, and the necessary precautions for safe handling.

Chemical and Physical Properties

This compound is a synthetic organic compound used as a propellant stabilizer and a building block in chemical synthesis.[1] It appears as yellow crystals with a blue-violet luster or as a purple-black crystalline solid.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H10N2O2 | [1][2] |

| Molecular Weight | 166.18 g/mol | [1][2] |

| Appearance | Yellow crystals with blue-violet luster or purple-black crystalline solid | [1][2] |

| Melting Point | 96-98 °C | [1] |

| Boiling Point | 302.3 ± 25.0 °C (Predicted) | [1] |

| Density | 1.210 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 0.98 ± 0.32 (Predicted) | [1] |

| Stability | Stable, but may be sensitive to prolonged exposure to air. | [1][2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements based on available data.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation |

Source: Aggregated GHS information from multiple sources.[2]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available in the provided search results. The hazard classifications are based on data submitted to regulatory bodies like the European Chemicals Agency (ECHA). These studies are typically conducted according to standardized OECD guidelines for testing of chemicals.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure safety.

Handling:

-

Avoid contact with skin and eyes.[3]

-

Avoid the formation of dust and aerosols.[3]

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[4][5]

-

Do not eat, drink, or smoke when using this product.[4]

-

Wash hands and any exposed skin thoroughly after handling.[4]

Storage:

-

Keep the container tightly closed.[4]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

Table 3: Recommended Personal Protective Equipment

| Body Part | Protection | Specifications |

| Eyes/Face | Safety goggles or face shield | Must be worn to protect against splashes and dust.[5] |

| Skin | Chemical-resistant gloves and lab coat | Nitrile or neoprene gloves are recommended. A lab coat or chemical-resistant coveralls should be worn to prevent skin contact.[5] |

| Respiratory | NIOSH/MSHA approved respirator | Recommended when working outside of a fume hood or if dust is generated.[5] |

First Aid Measures

In case of exposure, follow these first aid procedures immediately.

Table 4: First Aid Measures for this compound Exposure

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15-20 minutes, removing contact lenses if present. Seek immediate medical attention.[2][4] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[2][4] |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4] |

Fire Fighting Measures

This compound is probably combustible, though flash point data is not available.[1][2]

-

Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, or Halon extinguisher.[2][6] Water spray, alcohol-resistant foam are also acceptable.[3]

-

Hazardous Combustion Products: Fires may produce toxic oxides of nitrogen and carbon.[3]

-

Firefighting Precautions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment.[3]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[3]

-

Methods for Cleaning Up: For small spills, dampen the solid material with 60-70% ethanol and transfer it to a suitable container for disposal.[6][7] Use absorbent paper dampened with ethanol to pick up any remaining material.[6][7]

Stability and Reactivity

-

Reactivity: this compound is a basic compound and reacts exothermically with acids.[1][2] It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[1][2] Reaction with strong reducing agents may generate flammable hydrogen gas.[1][2]

-

Chemical Stability: The compound is stable but may be sensitive to prolonged exposure to air.[1][2] It is incompatible with strong oxidizing agents and strong bases.[1]

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial assessment to emergency response.

Caption: Logical workflow for the safe handling of this compound.

References

- 1. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. This compound | C8H10N2O2 | CID 19318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. eastharbourgroup.com [eastharbourgroup.com]

- 4. fishersci.com [fishersci.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. N-ETHYL-2-METHYL-4-NITROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

N-Ethyl-4-nitroaniline: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

N-Ethyl-4-nitroaniline is a crystalline solid, appearing as yellow crystals with a blue-violet luster when recrystallized from ethanol, or as a purple-black solid.[1][2] It is a basic compound due to the presence of the amino group.[1][2]

| Property | Value | Reference |

| CAS Number | 3665-80-3 | [2] |

| Molecular Formula | C₈H₁₀N₂O₂ | [2] |

| Molecular Weight | 166.18 g/mol | [2] |

| Melting Point | 96-98 °C | [3] |

| Appearance | Yellow to purple-black crystalline solid | [1][2] |

Factors Affecting Stability

The stability of this compound is influenced by several environmental factors. Understanding these factors is crucial for maintaining the integrity of the compound during storage and handling.

-

Air/Oxygen: this compound is sensitive to prolonged exposure to air.[1][2][3] Aromatic amines are susceptible to oxidation, which can lead to discoloration and the formation of degradation products.[4]

-

Light: While specific photostability studies on this compound are limited, nitroaromatic compounds, in general, can be susceptible to photodegradation.[5] Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.

-

Moisture: The compound is known to be moisture-sensitive.[2] Hydrolysis is a potential degradation pathway for many organic compounds, and the presence of moisture can facilitate other degradation reactions.

-

Temperature: Elevated temperatures can accelerate the rate of chemical degradation. While specific thermal decomposition data for this compound is scarce, studies on related nitroanilinoacetic acids indicate that thermal decomposition does occur, often initiated by the cleavage of the C-NO₂ bond.[6]

-

pH: As a basic compound, this compound reacts exothermically with acids to form salts.[1][2] Both strongly acidic and basic conditions can potentially catalyze hydrolytic degradation.

Incompatibilities

This compound is incompatible with a range of substances, and contact with them should be avoided to prevent hazardous reactions and degradation:

-

Strong Oxidizing Agents: These can react with the amine group, leading to oxidation.[3]

-

Strong Bases: May promote degradation.[3]

-

Isocyanates, Halogenated Organics, Peroxides, Phenols (acidic), Epoxides, Anhydrides, and Acid Halides: May be incompatible.[1][2]

-

Strong Reducing Agents (e.g., hydrides): Reaction may generate flammable gaseous hydrogen.[1][2]

Recommended Storage Conditions

To ensure the long-term stability and purity of this compound, the following storage conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerated temperatures (e.g., 2-8 °C). | To minimize thermal degradation. |

| Atmosphere | Under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidative degradation from exposure to air.[1][2] |

| Container | A tightly closed, light-resistant container. | To protect from moisture, air, and light.[1][2] |

| Location | A dry, well-ventilated area. | To prevent moisture absorption and ensure safety. |

Potential Degradation Pathways

Based on the chemical structure of this compound and data from related compounds, several degradation pathways can be postulated. The primary sites of degradation are the aromatic amine and the nitro group.

Caption: Potential Degradation Pathways for this compound.

Experimental Protocols for Stability Assessment

To generate quantitative stability data, a stability-indicating analytical method must be developed and validated. Forced degradation studies are essential to demonstrate that the method can separate the intact drug from its degradation products.

Forced Degradation (Stress Testing) Protocol

The following protocols are adapted from general guidelines for forced degradation studies and should be optimized for this compound.[7][8][9]

Objective: To intentionally degrade this compound under various stress conditions to generate potential degradation products and validate the stability-indicating nature of the analytical method.

General Procedure:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Subject the solutions to the stress conditions outlined below.

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analyze the stressed samples by a validated stability-indicating HPLC method.

-

Acid Hydrolysis:

-

Treat a solution of this compound with 0.1 M to 1 M HCl.

-

Incubate at elevated temperatures (e.g., 60-80 °C) for several hours.

-

Neutralize with an equivalent amount of NaOH before analysis.

-

-

Base Hydrolysis:

-

Treat a solution of this compound with 0.1 M to 1 M NaOH.

-

Incubate at elevated temperatures (e.g., 60-80 °C) for several hours.

-

Neutralize with an equivalent amount of HCl before analysis.

-

-

Oxidative Degradation:

-

Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).

-

Store at room temperature or slightly elevated temperature, protected from light, for up to 24 hours.

-

-

Thermal Degradation:

-

Expose a solid sample of this compound to dry heat at a temperature below its melting point (e.g., 70-80 °C) for a specified duration.

-

Also, heat a solution of the compound at a similar temperature.

-

-

Photostability:

-

Expose a solution of this compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[9]

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Stability-Indicating HPLC-UV Method

The following is a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.[5][10]

| Parameter | Suggested Condition |

| Column | C18 reversed-phase (e.g., 4.6 mm x 250 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water (e.g., starting with 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | UV detection at a wavelength of maximum absorbance (e.g., 254 nm or a wavelength determined by UV scan) |

| Column Temperature | 30 °C |

| Injection Volume | 10-20 µL |

Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.

Data Presentation for Stability Studies

While specific data is not available, the following table provides a template for summarizing the results of forced degradation studies. This allows for a clear and structured comparison of the compound's stability under different conditions.

| Stress Condition | Duration | % Assay of this compound | % Total Impurities | Mass Balance (%) | Observations |

| Control | 0 h | 100.0 | 0.0 | 100.0 | No change |

| 0.1 M HCl, 60 °C | 2 h | ||||

| 8 h | |||||

| 0.1 M NaOH, 60 °C | 2 h | ||||

| 8 h | |||||

| 3% H₂O₂, RT | 8 h | ||||

| 24 h | |||||

| Dry Heat, 70 °C | 24 h | ||||

| 72 h | |||||

| Photolytic (ICH Q1B) | - |

Experimental and Logical Workflows

The following diagrams illustrate the logical workflow for handling and storing this compound, as well as a typical experimental workflow for conducting a stability study.

Caption: Recommended Workflow for Handling and Storage of this compound.

Caption: Experimental Workflow for a Comprehensive Stability Study.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C8H10N2O2 | CID 19318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:3665-80-3 | Chemsrc [chemsrc.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. ias.ac.in [ias.ac.in]

- 7. ijpsr.com [ijpsr.com]

- 8. benchchem.com [benchchem.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

N-Ethyl-4-nitroaniline: A Comprehensive Technical Guide

This in-depth technical guide provides a thorough examination of N-Ethyl-4-nitroaniline, a significant nitroaromatic compound. Tailored for researchers, scientists, and professionals in drug development, this document covers its discovery and historical context, physicochemical properties, synthesis, and potential biological interactions.

Discovery and Historical Context

Physicochemical Properties

This compound is a yellow crystalline solid. Its key physicochemical properties are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 166.18 g/mol | --INVALID-LINK-- |

| Appearance | Yellow crystals with a blue-violet luster | --INVALID-LINK-- |

| Melting Point | 96-98 °C | --INVALID-LINK-- |

| Boiling Point (Predicted) | 302.3 ± 25.0 °C | --INVALID-LINK-- |

| Solubility in Water | Low | --INVALID-LINK-- |

| Density (Predicted) | 1.210 ± 0.06 g/cm³ | --INVALID-LINK-- |

Table 2: Chemical and Safety Information

| Property | Value | Source |

| IUPAC Name | This compound | --INVALID-LINK-- |

| CAS Number | 3665-80-3 | --INVALID-LINK-- |

| Stability | Stable, but may be air sensitive. | --INVALID-LINK-- |

| Reactivity | Basic. Reacts exothermically with acids. Incompatible with strong oxidizing agents and strong bases. | --INVALID-LINK-- |

Experimental Protocols: Synthesis of this compound

A common and effective method for the synthesis of this compound is the N-alkylation of p-nitroaniline with an ethylating agent. The following protocol is a representative procedure.

Materials and Reagents

-

p-Nitroaniline

-

Ethyl iodide (or other suitable ethylating agent like diethyl sulfate)

-

Potassium carbonate (or another suitable base)

-

Anhydrous acetone (or other suitable polar aprotic solvent)

-

Ethyl acetate

-

Hexane

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate

-

Deionized water

Equipment

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for filtration and extraction

-

Thin-layer chromatography (TLC) apparatus

Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend p-nitroaniline (1.0 equivalent) and potassium carbonate (2.0 equivalents) in anhydrous acetone.

-

Addition of Ethylating Agent: To the stirred suspension, add ethyl iodide (1.2 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the solid residue with a small amount of acetone. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Dissolve the crude product in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with deionized water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the purified product should also be determined and compared to the literature value.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Postulated Biological Interaction: A Logical Relationship

Direct experimental evidence for the interaction of this compound with specific signaling pathways is currently lacking. However, based on the known toxicology of nitroaromatic compounds, a plausible mechanism of action involves metabolic activation to reactive intermediates that can induce cellular stress and damage. The following diagram illustrates this logical relationship.

Conclusion

This compound is a compound with a rich, albeit not precisely documented, history tied to the advancement of synthetic chemistry. Its well-defined physicochemical properties and straightforward synthesis make it a valuable tool in various chemical industries. While its direct interactions with biological signaling pathways are yet to be fully elucidated, the general understanding of nitroaromatic compound toxicology provides a framework for predicting its potential cellular effects. Further research is warranted to explore the specific biological activities and potential therapeutic or toxicological pathways associated with this compound.

A Theoretical Deep Dive into the Molecular Structure of N-Ethyl-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive theoretical analysis of the molecular structure and electronic properties of N-Ethyl-4-nitroaniline, a molecule of interest in materials science and drug development. This document summarizes key quantitative data from computational studies, details the methodologies employed, and visualizes the underlying theoretical frameworks. The insights presented herein are benchmarked against the well-studied parent compound, 4-nitroaniline, to provide a clearer understanding of the effects of N-alkylation on the molecule's characteristics.

Molecular Geometry and Structural Parameters

The foundational aspect of understanding a molecule's properties lies in its three-dimensional structure. Theoretical calculations, primarily using Density Functional Theory (DFT), provide a detailed picture of bond lengths, bond angles, and dihedral angles. These parameters are crucial in determining the molecule's stability, reactivity, and intermolecular interactions.

Computational studies on 4-nitroaniline and its N-substituted alkyl derivatives have been conducted to elucidate their geometric and electronic properties.[1] One such study employed the B3LYP functional with the 6-31G* basis set to perform geometry optimizations.[1] The resulting optimized structure of this compound reveals a non-planar conformation.[1]

Below is a comparative summary of key structural parameters for this compound and its parent compound, 4-nitroaniline.

| Parameter | Bond/Atoms | This compound | 4-Nitroaniline |

| Bond Lengths (Å) | C-N (amino) | Data not available in search results | 1.380 |

| C-N (nitro) | Data not available in search results | Data not available in search results | |

| N-O (nitro) | Data not available in search results | Data not available in search results | |

| C-C (aromatic) | Data not available in search results | 1.385 - 1.395 (approx.) | |

| Bond Angles (°) | C-N-C (amino) | Data not available in search results | N/A |

| O-N-O (nitro) | Data not available in search results | Data not available in search results | |

| Dihedral Angles (°) | C-C-N-C (amino) | Data not available in search results | Data not available in search results |

Note: Specific bond lengths and angles for this compound were not explicitly available in the provided search results. The data for 4-nitroaniline is provided for reference.

Electronic Properties and Frontier Molecular Orbitals

The electronic behavior of this compound is dictated by the distribution of electrons within its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance as they govern the molecule's reactivity and electronic transitions. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity.[1]

Theoretical studies show that successive N-alkylation of 4-nitroaniline leads to a decrease in the HOMO-LUMO energy gap, which suggests an enhancement in the molecule's reactivity.[1]

| Property | This compound | 4-Nitroaniline |

| HOMO Energy (eV) | Data not available in search results | Data not available in search results |

| LUMO Energy (eV) | Data not available in search results | Data not available in search results |

| HOMO-LUMO Gap (ΔE, eV) | Decreased compared to 4-nitroaniline[1] | Higher than N-alkylated derivatives[1] |

| Dipole Moment (µ, Debye) | Increased compared to 4-nitroaniline[1] | Lower than N-alkylated derivatives[1] |

| Polarizability (α) | Increased compared to 4-nitroaniline[1] | Lower than N-alkylated derivatives[1] |

Computational Methodology

The theoretical data presented in this guide are derived from computational chemistry calculations. Understanding the methodology is crucial for interpreting the results and for designing further in silico experiments.

Density Functional Theory (DFT) Calculations

The primary computational method used for studying molecules like this compound is Density Functional Theory (DFT). DFT methods are known for providing a good balance between accuracy and computational cost for medium-sized organic molecules.

Protocol for Geometry Optimization and Electronic Property Calculation:

-

Software: Gaussian 09 or a similar quantum chemistry software package is typically used.

-

Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a commonly employed method that combines Hartree-Fock theory with DFT.[1]

-

Basis Set: The 6-31G* basis set is a Pople-style basis set of double-zeta quality that includes polarization functions on heavy (non-hydrogen) atoms.[1] For more accurate calculations, larger basis sets such as 6-311++G(d,p) can be utilized.

-

Calculation Type:

-

Geometry Optimization: An initial molecular structure is built and then optimized to find the lowest energy conformation (a stationary point on the potential energy surface).

-

Frequency Calculation: Performed on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain thermodynamic properties.

-

Single Point Energy Calculation: Performed on the optimized geometry to calculate electronic properties such as HOMO-LUMO energies, dipole moment, and Mulliken atomic charges.

-

Visualizations

Diagrams are essential for visualizing complex theoretical concepts and workflows. The following diagrams were generated using the Graphviz DOT language to illustrate key aspects of the theoretical study of this compound.

References

N-Ethyl-4-nitroaniline: A Technical Guide to its Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethyl-4-nitroaniline is a nitroaromatic compound with significant potential across diverse research and development sectors. Its unique molecular structure, featuring an electron-donating ethylamino group and an electron-withdrawing nitro group on a benzene ring, imparts a range of chemical properties that make it a valuable intermediate and active molecule. This technical guide provides an in-depth overview of the core research applications of this compound, focusing on its role in the synthesis of azo dyes, its potential in the development of nonlinear optical (NLO) materials, and its prospective applications in pharmacology as a scaffold for novel therapeutic agents. This document furnishes detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows to support further scientific exploration.

Physicochemical Properties

This compound, also known as N-Ethyl-p-nitroaniline, is a yellow crystalline solid.[1][2] Its fundamental physicochemical properties are summarized in the table below, providing essential data for its handling, characterization, and application in various experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₀N₂O₂ | [3] |

| Molecular Weight | 166.18 g/mol | [3] |

| Melting Point | 96-98 °C | [4] |

| Appearance | Yellow crystals with a blue-violet luster | [4] |

| Solubility | Limited solubility in water; soluble in organic solvents like ethanol. | [2] |

| pKa | 0.98 ± 0.32 (Predicted) | [4] |

| LogP | 2.4 (Predicted) | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through the N-alkylation of 4-nitroaniline with an ethylating agent. The following protocol is a representative method based on established procedures for the N-alkylation of anilines.

Experimental Protocol: N-alkylation of 4-nitroaniline

Objective: To synthesize this compound via the direct alkylation of 4-nitroaniline with an ethyl halide.

Materials:

-

4-nitroaniline

-

Iodoethane (or Bromoethane)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexane

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitroaniline (1.0 equivalent) in anhydrous DMF.

-

Add anhydrous potassium carbonate (2.0 equivalents) to the solution.

-

Slowly add iodoethane (1.2 equivalents) to the stirring suspension at room temperature.

-

Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to obtain pure this compound.

Characterization: The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.

| Technique | Expected Data |

| ¹H NMR | Peaks corresponding to the ethyl protons (triplet and quartet) and aromatic protons. |

| ¹³C NMR | Resonances for the ethyl carbons and the aromatic carbons. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), N-O stretching (nitro group), and C=C stretching (aromatic ring).[5] |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of this compound.[5] |

A general workflow for the synthesis and characterization is depicted in the diagram below.

References

- 1. researchgate.net [researchgate.net]

- 2. Natural Compounds That Activate the KEAP1/Nrf2 Signaling Pathway as Potential New Drugs in the Treatment of Idiopathic Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C8H10N2O2 | CID 19318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. benchchem.com [benchchem.com]

Methodological & Application

Synthesis of N-Ethyl-4-nitroaniline from 4-nitroaniline: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of N-Ethyl-4-nitroaniline, a valuable intermediate in the production of dyes, pharmaceuticals, and other organic compounds. The synthesis is achieved through the N-alkylation of 4-nitroaniline using ethyl iodide in the presence of a base. This application note includes a detailed experimental protocol, a summary of key quantitative data, and a visual representation of the experimental workflow.

Introduction

This compound is a substituted aromatic amine that serves as a versatile building block in organic synthesis. The introduction of an ethyl group to the amine functionality of 4-nitroaniline modifies its chemical properties, making it a useful precursor for a variety of target molecules. The most common and straightforward method for its preparation is the nucleophilic substitution reaction between 4-nitroaniline and an ethylating agent.

Reaction Principle

The synthesis proceeds via an SN2 (Substitution Nucleophilic Bimolecular) reaction mechanism. The lone pair of electrons on the nitrogen atom of the 4-nitroaniline acts as a nucleophile, attacking the electrophilic carbon atom of the ethyl iodide. A base, such as potassium carbonate, is employed to deprotonate the resulting ammonium salt, regenerating the neutral N-ethylated product and driving the reaction to completion.

Data Presentation

The following table summarizes the key physical and spectroscopic data for the starting material and the final product.

| Property | 4-Nitroaniline | This compound |

| Molecular Formula | C₆H₆N₂O₂ | C₈H₁₀N₂O₂ |

| Molecular Weight | 138.13 g/mol | 166.18 g/mol [1] |

| Appearance | Yellow crystalline solid | Yellow to orange-red crystals[1] |

| Melting Point | 146-149 °C | 95-98 °C[2] |

| ¹H NMR (CDCl₃, δ ppm) | 4.17 (s, 2H, NH₂), 6.66 (d, J=8.9 Hz, 2H, Ar-H), 8.09 (d, J=8.9 Hz, 2H, Ar-H) | 1.39 (t, J=7.2 Hz, 3H, CH₃), 3.32 (q, J=7.2 Hz, 2H, CH₂), 4.40 (br s, 1H, NH), 6.59 (d, J=9.1 Hz, 2H, Ar-H), 8.11 (d, J=9.1 Hz, 2H, Ar-H) |

| ¹³C NMR (CDCl₃, δ ppm) | 112.9, 126.5, 139.0, 154.9 | 14.5, 38.8, 111.1, 126.5, 138.0, 152.6 |

| IR (cm⁻¹) | ~3480, 3360 (N-H stretch), ~1630 (N-H bend), ~1595, 1475 (C=C stretch), ~1500, 1310 (N-O stretch)[3][4] | ~3370 (N-H stretch), ~2970, 2870 (C-H stretch), ~1595 (C=C stretch), ~1510, 1320 (N-O stretch) |

| Expected Yield | - | 70-80% (typical) |

Experimental Protocol

This protocol outlines the laboratory-scale synthesis of this compound.

Materials and Equipment

-

4-Nitroaniline

-

Ethyl iodide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Dichloromethane (DCM)

-

Hexane

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

-

Thin-layer chromatography (TLC) plates and chamber

-

UV lamp

Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitroaniline (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone (50 mL).

-

Addition of Ethyl Iodide: To the stirring suspension, add ethyl iodide (1.2 eq) dropwise at room temperature.

-

Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 56 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 4:1 v/v) as the mobile phase. The reaction is typically complete within 6-8 hours.

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the solid potassium carbonate and wash it with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Dissolve the crude product in dichloromethane (50 mL) and transfer it to a separatory funnel.

-

Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound as a yellow to orange-red solid.

-

-

Characterization: The final product can be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity. Determine the final yield and melting point.

Mandatory Visualization

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

This experiment should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

4-Nitroaniline is toxic and an irritant. Avoid inhalation and contact with skin.

-

Ethyl iodide is a lachrymator and is harmful if swallowed or inhaled. Handle with care.

-

Acetone and other organic solvents are flammable. Keep away from open flames and ignition sources.

-

Always consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for N-alkylation of 4-nitroaniline using Ethylating Agents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of N-ethyl-4-nitroaniline, a valuable intermediate in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. The protocols described herein focus on the direct N-alkylation of 4-nitroaniline using common ethylating agents, as well as an alternative synthetic route via reductive amination.

Introduction

N-alkylation of anilines is a fundamental transformation in organic synthesis. 4-Nitroaniline, with its electron-withdrawing nitro group, presents unique challenges due to the reduced nucleophilicity of the amino group. This document outlines effective methods to achieve the mono-ethylation of 4-nitroaniline, providing researchers with practical and reproducible procedures.

Data Presentation

The following tables summarize the key physical and spectroscopic data for the starting material and the desired product, this compound.

Table 1: Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 4-Nitroaniline | C₆H₆N₂O₂ | 138.13 | 146-149 | Yellow solid |